![molecular formula C15H17N5O3 B14172257 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Condensation reaction: The pyrazole derivative is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the Schiff base.
Acylation: The final step involves the acylation of the Schiff base with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Various substituted pyrazole derivatives can be formed depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Studies may explore its potential as an enzyme inhibitor.
Antimicrobial Activity: Research into its effectiveness against various microbial strains.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.
相似化合物的比较
Similar Compounds
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide: Similar structure but with a chlorine substituent instead of a nitro group.
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide: Similar structure but with a methyl substituent instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide may confer unique electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C15H17N5O3 |
|---|---|
分子量 |
315.33 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-10-8-11(2)19(18-10)9-15(21)17-16-12(3)13-4-6-14(7-5-13)20(22)23/h4-8H,9H2,1-3H3,(H,17,21)/b16-12+ |
InChI 键 |
NESXUXRBROSOHL-FOWTUZBSSA-N |
手性 SMILES |
CC1=CC(=NN1CC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])C |
规范 SMILES |
CC1=CC(=NN1CC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])C |
溶解度 |
7.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


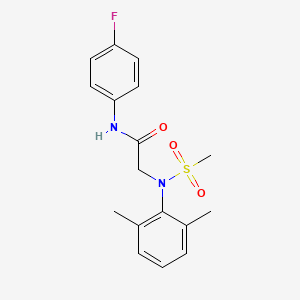
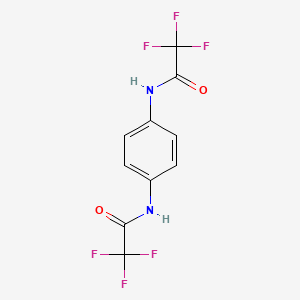
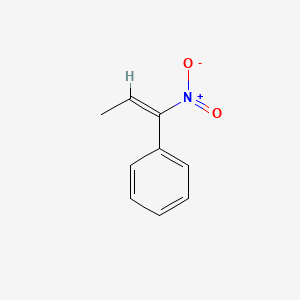
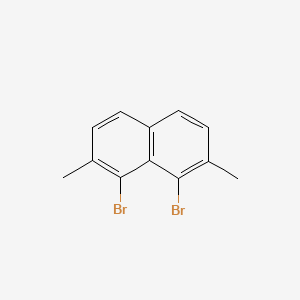
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)
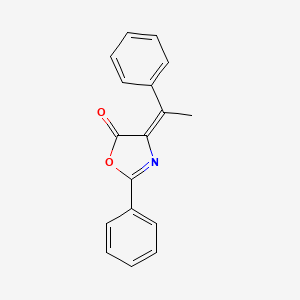
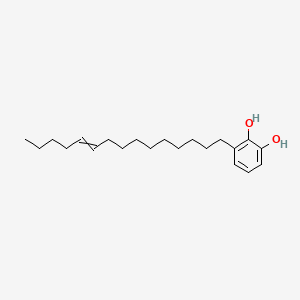
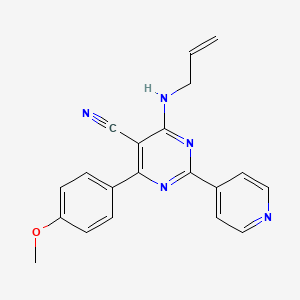
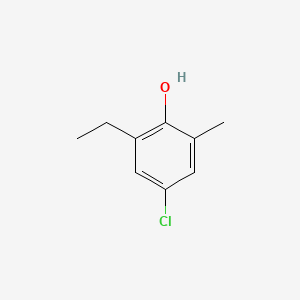
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)
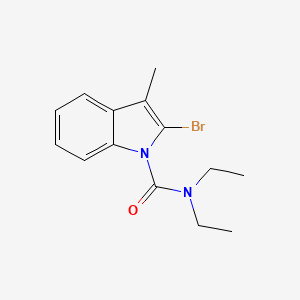
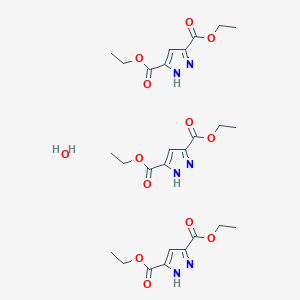
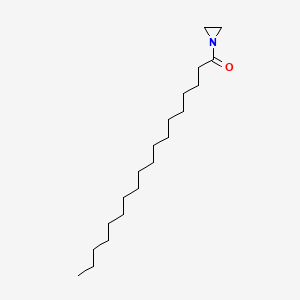
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
